3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE
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Overview
Description
3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often include the use of alkynes and nitrile oxides as starting materials, with the reaction being carried out at elevated temperatures (e.g., 80°C) and in the presence of catalysts like 18-crown-6 .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, 4-toluenesulfonyl chloride, and sodium methoxide. Reaction conditions typically involve elevated temperatures and the use of solvents like methanol or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as a COX inhibitor by binding to the active site of the enzyme, thereby preventing the synthesis of prostaglandins . This interaction can lead to anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE include other isoxazole derivatives such as:
Sulfamethoxazole: An antibiotic.
Muscimol: A GABAA receptor agonist.
Ibotenic acid: A neurotoxin.
Parecoxib: A COX2 inhibitor.
Leflunomide: An immunosuppressant.
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which can impart different biological activities and therapeutic potential. The presence of the methoxyphenethyl group may enhance its ability to interact with specific molecular targets, leading to distinct pharmacological effects .
Properties
IUPAC Name |
3-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-18-11-6-4-3-5-10(11)7-8-15-14(17)12-9-13(19-2)16-20-12/h3-6,9H,7-8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVUXUAOEVOSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=NO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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